molecular formula C14H24N2O3 B1531676 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one CAS No. 2204587-59-5

12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one

Cat. No.: B1531676
CAS No.: 2204587-59-5
M. Wt: 268.35 g/mol
InChI Key: WSUIUBWCLQCOJF-UHFFFAOYSA-N
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Description

12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one is a complex organic compound with a unique molecular structure. . Its structure comprises multiple rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves several steps. The synthetic routes typically include the formation of the spirocyclic core followed by the introduction of the propyl group and other functional groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the original compound.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

12-propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-8-16-9-7-15-13(12(16)17)3-5-14(6-4-13)18-10-11-19-14/h15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUIUBWCLQCOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2(C1=O)CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 2
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 3
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 4
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 5
Reactant of Route 5
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 6
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one

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